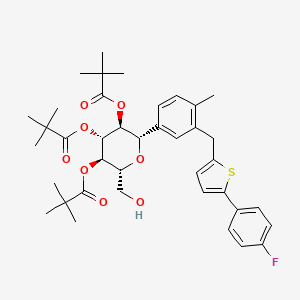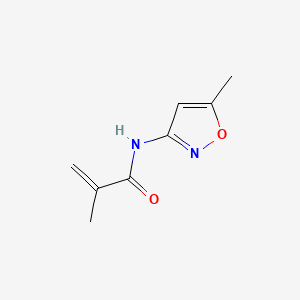
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is an organic compound characterized by the presence of an isocyanate group attached to an oxadiazole ring. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with phosgene to form an isocyanate intermediate, which is then reacted with an oxadiazole derivative to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processes that allow for large-scale synthesis. These processes often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Urethanes and ureas formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other isocyanates.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
3-(isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h5H,3H2,1-2H3 |
Clave InChI |
RJTWNLVQOONUFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NO1)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



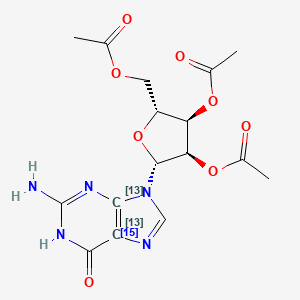

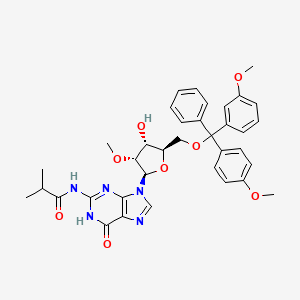
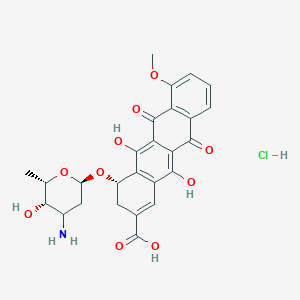

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)


![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
